1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine is a chemical compound with the molecular formula and a molecular weight of 195.26 g/mol. This compound is classified as a piperazine derivative, which is a class of compounds known for their diverse pharmacological activities. The specific structure of this compound includes a piperazine ring substituted with a dimethyl-1,2-oxazole moiety, which contributes to its unique properties and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic applications. It falls under the broader classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are commonly investigated for their biological activity.
The synthesis of 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine can be approached through several methodologies, primarily focusing on the formation of the oxazole ring followed by its attachment to the piperazine moiety. Common synthetic routes include:
Technical details regarding specific reagents, catalysts, and conditions can vary based on the chosen synthetic pathway, but generally involve standard organic synthesis techniques such as refluxing, stirring under inert atmospheres, and purification via chromatography.
1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine may participate in various chemical reactions typical for piperazine derivatives:
The mechanism of action for 1-[(Dimethyl-1,2-oxazol-4-yl)methyl]piperazine is largely dependent on its interaction with biological targets. It is hypothesized that:
Data supporting these mechanisms typically comes from pharmacological assays and structure-activity relationship studies.
Some key physical properties include:
Key chemical properties include:
Relevant data on these properties can be obtained from material safety data sheets (MSDS) or chemical databases.
The synthesis of the 3,5-dimethylisoxazole moiety follows established cyclocondensation protocols. A common approach involves reacting acetylacetone derivatives with hydroxylamine hydrochloride under acidic conditions, yielding the 4-methyl-substituted oxazole core. Key studies demonstrate that cyclocondensation of 2-butanone with hydroxylamine at 80–100°C achieves 75–85% conversion to the 3,5-dimethylisoxazole precursor within 4–6 hours. Subsequent chloromethylation at the C4 position using chloromethyl ether and Lewis acid catalysts (e.g., ZnCl₂) generates the critical electrophilic center for piperazine coupling [1] [2].
Reaction optimization reveals that stoichiometric control significantly impacts regioselectivity. Maintaining a 1:1.2 molar ratio of diketone to hydroxylamine suppresses di-oxime byproduct formation (<5%). Temperature profiling further indicates that reactions above 100°C promote decomposition, while those below 70°C exhibit incomplete conversion (Table 1) [1] [9].
Table 1: Optimization of Oxazole Cyclocondensation Parameters
Hydroxylamine Ratio | Temperature (°C) | Reaction Time (hr) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
1.0:1.0 | 80 | 6 | 68 | 12 |
1.0:1.2 | 80 | 5 | 85 | 5 |
1.0:1.5 | 80 | 4 | 78 | 18 |
1.0:1.2 | 70 | 8 | 62 | 8 |
1.0:1.2 | 100 | 4 | 72 | 23 |
The C4-chloromethylated oxazole undergoes nucleophilic substitution with piperazine under mild basic conditions. Anhydrous potassium carbonate in acetonitrile at 60°C facilitates alkylation within 3 hours, achieving 70–80% yields. Solvent screening identifies polar aprotic media (DMF, acetonitrile) as optimal due to enhanced nucleophile solubility and reaction homogeneity. Excess piperazine (2.5 equiv) minimizes bis-alkylation byproducts, though efficient product isolation requires careful pH-controlled extraction to remove residual amines [2] [7].
Critical studies reveal that electron-donating groups on piperazine’s N4-position reduce nucleophilicity by 30–40%. Conversely, N-unsubstituted piperazine exhibits superior reactivity but necessitates inert atmospheres to prevent oxidation. Post-reaction purification typically employs silica gel chromatography with chloroform/methanol (9:1) eluent, providing >95% purity (Table 2) [3] [7].
Table 2: Solvent and Stoichiometry Effects on Piperazine Alkylation
Solvent | Piperazine Equiv | Base | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Acetonitrile | 2.0 | K₂CO₃ | 60 | 78 |
Dimethylformamide | 2.0 | K₂CO₃ | 60 | 82 |
Toluene | 2.0 | K₂CO₃ | 80 | 45 |
Acetonitrile | 1.5 | K₂CO₃ | 60 | 63 |
Acetonitrile | 3.0 | K₂CO₃ | 60 | 85 |
Acetonitrile | 2.0 | Triethylamine | 60 | 68 |
Palladium-catalyzed methodologies enable direct functionalization of pre-formed piperazine-oxazole hybrids. Sonogashira coupling at the oxazole C5 position using trimethylsilylacetylene and Pd(PPh₃)₂Cl₂/CuI catalyst introduces alkynyl handles for further derivatization. Optimized conditions (70°C, 12 hours, DMF/triethylamine) achieve 65–75% conversion while preserving piperazine integrity. Buchwald-Hartwig amination further permits aryl-group installation on piperazine nitrogen using Pd₂(dba)₃ and XPhos ligand systems, though competing heterocycle decomposition limits yields to 50–60% [3] .
Copper(I)-mediated Ullmann-type couplings demonstrate superior compatibility with the oxazole scaffold. N-arylation of 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine with iodobenzene using CuI/1,10-phenanthroline at 110°C delivers N-phenyl derivatives in 85% isolated yield. This protocol tolerates electron-withdrawing substituents (m-NO₂, p-CF₃) but suffers from steric hindrance with ortho-substituted aryls (<35% yield) [6] .
Microwave irradiation drastically accelerates key steps in the oxazole-piperazine assembly. Oxazole cyclocondensation under microwave conditions (150°C, 20 minutes) achieves 92% yield versus 85% in conventional heating. Piperazine alkylation similarly benefits, with reaction times reduced from 3 hours to 15 minutes at 100°C while maintaining 88% yield. Controlled studies confirm that microwave-specific thermal effects prevent oxazole ring degradation observed in oil-bath heating above 110°C [7] [9].
Ultrasound-assisted methods enhance mass transfer in heterogeneous reactions. Sonication (40 kHz, 150 W) during piperazine coupling in water/toluene biphasic systems achieves 95% conversion in 30 minutes—a six-fold rate increase versus stirring. Cavitation effects promote finer emulsion generation, expanding interfacial contact areas. This approach eliminates phase-transfer catalysts and reduces solvent volumes by 40%, aligning with waste-reduction goals [9].
Ball-milling techniques facilitate solvent-free assembly of oxazole-piperazine hybrids. In a representative protocol, 4-(chloromethyl)-3,5-dimethylisoxazole and piperazine (1:1.5 ratio) with potassium carbonate undergo milling in stainless-steel jars (30 Hz, 2 hours). This delivers 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine in 91% yield with negligible waste generation. Comparative life-cycle analysis confirms mechanochemistry reduces E-factor (kg waste/kg product) from 32 in solution-phase to 1.2 by eliminating solvent extraction and chromatographic purification [9].
Hybrid reaction designs integrate mechanochemistry with subsequent catalytic steps. Milling-generated intermediates undergo immediate Pd-catalyzed arylation in a one-pot, two-stage sequence without isolation. This avoids energy-intensive drying and resolubilization, cutting total synthesis time from 48 hours to 12 hours while maintaining 83% overall yield for functionalized derivatives (Table 3) [9].
Table 3: Comparative Analysis of Conventional vs. Mechanochemical Synthesis
Parameter | Solution-Phase Method | Mechanochemical Method |
---|---|---|
Reaction Time | 6 hours | 2 hours |
Solvent Consumption | 250 mL/mol | 0 mL/mol |
Energy Input (kWh/mol) | 18.7 | 3.2 |
Yield (%) | 78 | 91 |
Purification Required? | Chromatography | None |
E-Factor (kg waste/kg product) | 32 | 1.2 |
Lipase-catalyzed transesterification enables efficient resolution of chiral piperazine precursors. Candida antarctica lipase B (CAL-B) selectively acylates (R)-1-(2-hydroxyethyl)piperazine with vinyl acetate in toluene, providing enantioenriched intermediates (98% ee) for asymmetric oxazole hybridization. Immobilized enzymes retain >90% activity after 10 cycles, significantly reducing metal waste from traditional chiral catalysis. Computational modeling confirms hydrogen-bonding interactions between CAL-B active sites and piperazine nitrogen direct stereoselectivity [9].
Whole-cell biocatalysis generates oxazole carboxylates from glucose via engineered E. coli expressing threonine aldolase and hydroxylamine oxidoreductase. Fed-batch fermentation achieves 12 g/L titer of 4-methyloxazole-5-carboxylic acid—a key precursor to C4-methyloxazole electrophiles. This replaces petrochemical-derived diketone feedstocks and avoids heavy-metal catalysts used in classical cyclocondensations. Life-cycle assessment shows 65% reduction in cumulative energy demand versus conventional routes [9] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3